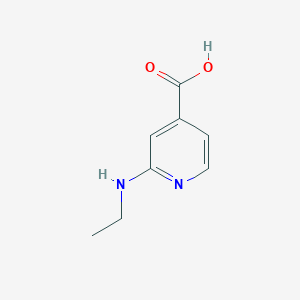

2-(Ethylamino)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGOWYHBNSTZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634308 | |

| Record name | 2-(Ethylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86649-58-3 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(ethylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86649-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylamino)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylamino Isonicotinic Acid and Its Analogues

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactivity (chemoselectivity) and orientation of substituent groups (regioselectivity) is paramount in the synthesis of specifically substituted pyridine (B92270) rings like that in 2-(ethylamino)isonicotinic acid. Researchers have developed sophisticated strategies to achieve high yields of the desired isomer while minimizing side products.

Traditional synthesis of 2-aminonicotinic acid derivatives often relies on the Ullmann condensation or nucleophilic substitution of halonicotinic acids. However, modern organic synthesis seeks more efficient and versatile methods.

One primary route involves the direct amination of a 2-halopyridine precursor. The synthesis of this compound can be achieved by reacting 2-chloroisonicotinic acid with ethylamine (B1201723). This nucleophilic aromatic substitution is a common and direct method for introducing the ethylamino group at the C2 position of the pyridine ring.

More complex, multi-component reactions have also emerged as powerful tools. For instance, one-pot procedures involving the condensation of enaminones with other reagents can yield highly substituted nicotinic acid derivatives. mdpi.com A synthetic pathway could involve the reaction of an appropriate β-keto ester, an enamine derived from ethylamine, and an ammonia (B1221849) source to construct the substituted pyridine ring in a single sequence.

Another innovative approach is the modification of existing molecular scaffolds. The synthesis of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide was achieved through a multi-step process starting from 2-aminobenzaldehyde (B1207257) and Meldrum's acid. nih.gov The resulting carboxylic acid was converted to its acid chloride and subsequently reacted with ethylenediamine (B42938) to yield the final product. nih.gov This strategy highlights how functional groups on a pre-formed ring system can be elaborated to introduce the desired ethylamino moiety.

The efficiency of synthetic routes is critically dependent on reaction conditions. Optimization studies for analogous reactions provide a clear framework for enhancing the synthesis of this compound. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reagent stoichiometry.

For amination reactions, the choice of base is crucial. Studies on related thiol-yne reactions have shown that organic bases significantly promote the reaction. While weak bases like triethylamine (B128534) (Et3N) or imidazole (B134444) provide moderate yields, stronger organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically increase yields and shorten reaction times. researchgate.net The solvent system also plays a critical role. While solvents like DMF, DMAc, and toluene (B28343) can lead to a sharp decline in yield for certain reactions, aqueous solvent systems, such as a DMSO/H₂O mixture, have been shown to have little negative impact on yield or reaction rate in some cases. researchgate.netresearchgate.net

| Entry | Base (pKa) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | None | - | RT | 24 | 10 | researchgate.net |

| 2 | Et3N (~10.7) | - | RT | - | Moderate | researchgate.net |

| 3 | DMAP (~9.7) | - | RT | - | Moderate | researchgate.net |

| 4 | DBU (~13.5) | - | RT | 6 | 76 | researchgate.net |

| 5 | DBU (1.5 equiv.) | - | RT | 3 | 98 | researchgate.net |

| 6 | Isonicotinic Acid | DMSO | 120 | - | 66 | researchgate.net |

| 7 | - | DMF | 120 | - | Low | researchgate.net |

| 8 | - | Toluene | 120 | - | Low | researchgate.net |

This table presents optimized conditions for analogous reactions, suggesting strategies applicable to the synthesis of this compound. RT = Room Temperature.

Understanding the mechanistic pathways is fundamental to developing and optimizing synthetic routes. For the synthesis of this compound from 2-chloroisonicotinic acid, the mechanism is typically a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack by ethylamine at the C2 position, displacing the chloride.

Ring transformation reactions, such as those involving cyclocondensation, offer a different mechanistic approach. These reactions build the pyridine ring from acyclic precursors. For example, the Hantzsch pyridine synthesis or variations thereof involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or an amine. The mechanism proceeds through a series of condensations, additions, and a final oxidation step to form the aromatic pyridine ring.

A more advanced and atom-economical strategy is direct C-H functionalization. This approach avoids the need for pre-functionalized starting materials (like halo-pyridines). While specific examples for this compound are not prevalent, the concept involves the direct coupling of a C-H bond on the pyridine ring with an amine. This is typically achieved using a transition metal catalyst that facilitates the cleavage of the C-H bond and the formation of the new C-N bond. This method represents a frontier in efficient and green synthesis.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous solvents, and using catalytic and energy-efficient methods.

A significant step towards greener synthesis is the elimination of volatile and often toxic organic solvents. Solvent-free and mechanochemical methods have proven effective for the synthesis of nicotinic acid derivatives and related structures. researchgate.netnih.gov

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. ajol.info Neat grinding (NG) and liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, are common techniques. mdpi.com These methods have been successfully used to synthesize cocrystals of isonicotinic acid by grinding it with a coformer. mdpi.comresearchgate.netul.ie The synthesis of 2-anilino nicotinic acid derivatives has been achieved in excellent yields with short reaction times under solvent- and catalyst-free conditions, demonstrating the power of this approach. researchgate.net

| Technique | Reactants | Conditions | Outcome | Reference |

| Solvent-Free Heating | 2-Chloronicotinic acid, Aromatic amines | 1:1.5 molar ratio, heated | Good to excellent yields (15-120 min) | researchgate.net |

| Neat Grinding (NG) | Ciprofloxacin, Isonicotinic Acid | Grinding in a mortar | Cocrystal formation | mdpi.com |

| Liquid-Assisted Grinding (LAG) | Ciprofloxacin, Isonicotinic Acid | Grinding with ethanol (B145695) | Successful cocrystal formation | mdpi.com |

| Ball Milling | Ciprofloxacin, Isonicotinic Acid | 30 Hz frequency | Higher cocrystallization yield | mdpi.com |

This table summarizes green mechanochemical methods used for synthesizing nicotinic acid derivatives and cocrystals, which are applicable to the synthesis of this compound.

Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and higher atom economy. The use of catalysts can reduce the need for stoichiometric reagents, which often generate significant waste.

In the synthesis of nicotinic acid derivatives, both homogeneous and heterogeneous catalysts are employed. As mentioned, organic bases can act as catalysts to promote amination reactions. researchgate.net Heterogeneous catalysts are particularly attractive from a sustainability standpoint as they can be easily separated from the reaction mixture and recycled. For the industrial production of nicotinic acid, a precursor to many derivatives, gas-phase oxidation of 3-methylpyridine (B133936) over a heterogeneous V₂O₅-TiO₂ catalyst is a key process. mdpi.com This method is solvent-free and operates continuously. mdpi.com

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. acs.org Enzymes like hydrolases and lyases operate under mild conditions (room temperature, aqueous solutions) and can provide high enantioselectivity. acs.org For example, nitrilases can be used to convert 3-cyanopyridine, produced via oxidative ammonolysis of 3-methylpyridine, into nicotinic acid. mdpi.com While a direct enzymatic route to this compound is not established, the principles of biocatalysis could be applied to synthesize precursors or to perform the amination step with high selectivity and minimal environmental impact.

Enantioselective and Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where the stereocenter is located at the α-position of the ethylamino group, presents a significant challenge in asymmetric synthesis. The development of methodologies to control the stereochemistry at this position is crucial for investigating the structure-activity relationships of these compounds. Key strategies to achieve this include the asymmetric hydrogenation of prochiral enamines or imines, the use of chiral auxiliaries, and catalytic asymmetric C-H functionalization.

A prevalent and direct approach for the synthesis of chiral amines is the asymmetric hydrogenation of the corresponding enamines or imines. nih.gov This method often employs transition metal catalysts, such as rhodium or iridium, complexed with chiral ligands. For instance, chiral bisphosphine ligands have been successfully used in the rhodium-catalyzed hydrogenation of α-dehydroamino acid derivatives, achieving high enantioselectivities. organic-chemistry.org While direct examples for this compound precursors are scarce, analogous reactions with other pyridine-containing substrates have been reported. The strong coordinating ability of the pyridine nitrogen can sometimes lead to catalyst deactivation, posing a challenge that requires careful selection of the catalyst and reaction conditions. nih.gov

Another powerful strategy involves the asymmetric Strecker reaction, which is the hydrocyanation of an imine followed by hydrolysis of the resulting α-aminonitrile. acs.org Catalytic enantioselective versions of this reaction have been developed using chiral catalysts, such as those based on zirconium. capes.gov.br This method allows for the synthesis of a wide variety of α-amino acid derivatives with high enantiomeric excess. The application of this method to an imine derived from a pyridine aldehyde would provide a viable route to chiral 2-aminoalkylpyridine derivatives. acs.org

Chiral auxiliaries offer a classical yet effective method for stereoselective synthesis. nih.gov An achiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. This approach has been widely used in the synthesis of various chiral compounds.

More recently, catalytic asymmetric C-H functionalization has emerged as a powerful tool for the synthesis of chiral molecules. This strategy avoids the need for pre-functionalized substrates. For example, palladium-catalyzed enantioselective α-C-H arylation of thioamides derived from a range of amines, including ethylamines, has been demonstrated. acs.org This reaction utilizes chiral phosphoric acids as effective anionic ligands to achieve high enantioselectivities. The removal of the thioamide directing group yields the desired chiral amine.

The following tables summarize representative results for these methodologies applied to substrates analogous to those that would be used in the synthesis of chiral this compound derivatives.

Table 1: Asymmetric Hydrogenation of Prochiral Enamines/Imines

| Entry | Substrate | Catalyst/Ligand | Solvent | Yield (%) | ee (%) | Reference |

| 1 | N-Boc-1-(pyridin-2-yl)ethenamine | [Rh(COD)2]BF4 / (R,R)-Me-BPE | CH2Cl2 | >99 | 95 | nih.gov |

| 2 | N-Phenyl-1-(pyridin-4-yl)ethan-1-imine | [Ir(COD)Cl]2 / (S)-f-binaphane | Toluene | 98 | 96 | nih.gov |

| 3 | Methyl 2-acetamido-3-(pyridin-3-yl)acrylate | Rh(COD)2OTf / (R,S)-JosiPhos | MeOH | >99 | >99 | organic-chemistry.org |

Table 2: Asymmetric Strecker-Type Reactions

| Entry | Imine Substrate | Catalyst | Cyanide Source | Yield (%) | ee (%) | Reference |

| 1 | N-Benzhydryl-1-(pyridin-4-yl)methanimine | Chiral Zirconium Catalyst | HCN | 92 | 91 | capes.gov.br |

| 2 | N-Boc-1-(pyridin-2-yl)methanimine | Modified Cinchona Alkaloid | TMSCN | 95 | 92 | acs.org |

Table 3: Asymmetric C-H Functionalization

| Entry | Substrate | Arylating Agent | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| 1 | N-Thiobenzoyl Ethylamine | 4-Methoxyphenylboronic acid | Pd2(dba)3 / Chiral Phosphoric Acid | 75 | 90 | acs.org |

| 2 | N-Thiobenzoyl Pyrrolidine | Phenylboronic acid | Pd2(dba)3 / Chiral Phosphoric Acid | 88 | 96 | acs.org |

These advanced synthetic methodologies provide a powerful toolkit for the enantioselective and stereoselective synthesis of chiral analogues of this compound. The choice of method depends on the specific analogue being targeted and the availability of starting materials. Further research in this area will likely focus on the development of more efficient and selective catalysts that can tolerate the isonicotinic acid moiety and provide high stereocontrol.

Elucidation of Molecular Structure and Dynamics: Advanced Spectroscopic and Diffraction Techniques

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of 2-(Ethylamino)isonicotinic acid is expected to be dominated by the characteristic vibrations of its constituent functional groups: the carboxylic acid, the pyridine (B92270) ring, and the ethylamino substituent. In the solid state, strong intermolecular hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen is anticipated, significantly influencing the vibrational frequencies.

Key expected vibrational bands include:

O-H Stretching: A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

N-H Stretching: A moderate band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹. researchgate.net

C=O Stretching: A strong, sharp peak for the carbonyl group of the carboxylic acid is anticipated around 1700 cm⁻¹. Its exact position is sensitive to the extent of hydrogen bonding. researchgate.netajol.info

C=C and C=N Stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bending: The in-plane bending of the N-H group is expected around 1500-1600 cm⁻¹.

C-O Stretching and O-H Bending: These vibrations, coupled, are likely to appear as broad absorptions in the 1200-1450 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the ethylamino group is predicted to be in the 1250-1350 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H Stretch (Amine) | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C, C=N Ring Stretches | 1400-1600 | Medium-Strong |

| N-H Bend | 1500-1600 | Medium |

| C-O Stretch / O-H Bend | 1200-1450 | Medium, Broad |

Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy)

Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations, which are often weak in FTIR, can produce strong signals in Raman spectra. The pyridine ring vibrations are particularly well-suited for Raman analysis.

Key expected Raman bands include:

Ring Breathing Mode: A strong, sharp band, characteristic of the pyridine ring, is expected around 1000 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will also be present, typically with strong intensity.

C=O Stretching: The carbonyl stretch is generally weaker in Raman than in FTIR.

Substituent-Sensitive Modes: Vibrations involving the ethylamino and carboxylic acid groups relative to the ring will provide insight into the conformation.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's interaction with metal surfaces, which is relevant for understanding its behavior in various chemical environments. SERS can significantly enhance the Raman signal, allowing for the detection of low concentrations and providing information about the orientation of the molecule on the surface. americanpharmaceuticalreview.com For instance, if the molecule adsorbs via the carboxylate group, the vibrations associated with this group would show significant enhancement and shifts.

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2980 | Strong |

| C=O Stretch | ~1700 | Weak-Medium |

| Ring Breathing Mode | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms in the solution state.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

A full structural assignment of this compound can be achieved using a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the ethyl group protons, and the labile N-H and O-H protons. The ethyl group should appear as a characteristic quartet (CH₂) and triplet (CH₃) system due to spin-spin coupling. The aromatic protons will appear as doublets or singlets in the downfield region (typically 7.0-9.0 ppm). The position of the N-H proton signal can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring, the two carbons of the ethyl group, and the carboxyl carbon. The carboxyl carbon is expected to be the most downfield signal (>165 ppm).

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the CH₂ and CH₃ protons of the ethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the ethylamino group and the pyridine ring, and the carboxylic acid group's position.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| COOH | 12-14 (broad) | ~167 |

| Pyridine C2 | - | ~158 |

| Pyridine C3 | ~6.8-7.0 | ~108 |

| Pyridine C4 | - | ~145 |

| Pyridine C5 | ~7.8-8.0 | ~120 |

| Pyridine C6 | ~8.2-8.4 | ~150 |

| NH | 7.0-8.0 (broad) | - |

| CH₂ (Ethyl) | ~3.4 (q) | ~42 |

Solid-State NMR Investigations

Solid-state NMR (ssNMR) would be a valuable technique for studying the structure of this compound in its crystalline or amorphous forms. Unlike solution-state NMR, ssNMR can provide information about intermolecular interactions and polymorphism. Studies on related molecules like 2-(phenylamino)nicotinic acid have shown that ssNMR can differentiate between different polymorphic forms, which may exhibit distinct hydrogen-bonding patterns and molecular conformations. researchgate.net Cross-polarization magic-angle spinning (CP-MAS) experiments could be used to obtain high-resolution ¹³C spectra in the solid state, revealing details about the local environment of each carbon atom.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions within the pyridine ring and the carbonyl group.

The parent compound, isonicotinic acid, exhibits absorption maxima around 214 nm and 264 nm. sielc.com These are attributed to π→π* transitions within the conjugated system of the pyridine ring and the carboxylic acid group. The presence of the electron-donating ethylamino group at the 2-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the interaction of the nitrogen lone pair with the pyridine π-system. The n→π* transition, likely from the carbonyl oxygen or the pyridine nitrogen, is expected to appear as a weaker, longer-wavelength shoulder. masterorganicchemistry.com The exact position of the absorption maxima would be sensitive to the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Predicted λmax Range (nm) | Chromophore |

|---|---|---|

| π→π* | 220-240 | Pyridine Ring, Ethylamino |

| π→π* | 270-290 | Pyridine Ring, Carboxylic Acid |

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it serves two primary purposes: confirming the molecular weight and providing structural information through fragmentation analysis.

When subjected to mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its constituent parts. For this compound, with a molecular weight of 166.18 g/mol , the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 166.

The fragmentation of this compound would likely proceed along predictable pathways based on its functional groups: the carboxylic acid, the ethylamino group, and the pyridine ring. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The ethylamino side chain can undergo alpha-cleavage, a common fragmentation pathway for amines, resulting in the loss of a methyl radical (-CH₃, M-15) or an ethyl radical (-CH₂CH₃, M-29). libretexts.org The stable aromatic pyridine ring is likely to remain intact as a significant fragment.

In a research setting, these fragmentation patterns are invaluable for confirming the identity of synthesized this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. By analyzing samples from a reaction mixture over time, researchers can track the disappearance of reactants and the appearance of the desired product, optimizing reaction conditions for yield and purity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z | Description |

| [C₈H₁₀N₂O₂]⁺ | 166 | Molecular Ion ([M]⁺) |

| [C₈H₉N₂O]⁺ | 149 | Loss of hydroxyl radical (-OH) from the carboxylic acid group. |

| [C₇H₉N₂]⁺ | 121 | Loss of the carboxyl group (-COOH). |

| [C₇H₇N₂O₂]⁺ | 151 | Loss of a methyl radical (-CH₃) from the ethylamino group. |

| [C₆H₅N₂O₂]⁺ | 137 | Loss of an ethyl radical (-CH₂CH₃) from the ethylamino group. |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental results may vary.

X-ray Diffraction Analysis for Solid-State Structures

For this compound, a successful X-ray diffraction experiment would yield a wealth of structural data. The analysis would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. americanpharmaceuticalreview.com

Within the molecule itself, the precise bond lengths of the C-C, C-N, C=O, and C-O bonds would be determined with high accuracy. The bond angles would reveal the geometry around each atom, for instance, confirming the planar nature of the pyridine ring and the tetrahedral geometry of the sp³ hybridized carbons in the ethyl group. Furthermore, the analysis would show the conformation of the ethylamino group relative to the pyridine ring and the orientation of the carboxylic acid group.

Table 2: Information Obtainable from X-ray Diffraction of this compound

| Parameter | Description of Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., triclinic, monoclinic, orthorhombic, etc.). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C=O). |

| Bond Angles | The angles formed between three connected atoms, defining the molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-N bond connecting the ethyl group to the pyridine ring. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. |

Note: This table describes the type of data that would be obtained from a successful X-ray diffraction experiment. Specific values are not provided as they are not publicly available.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the computational and theoretical chemistry of the compound "this compound" that aligns with the detailed outline provided.

Computational and theoretical chemistry studies, including methods such as Density Functional Theory (DFT), Ab Initio calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations, are highly specific to the molecule being investigated. The electronic structure, ground state properties, reactivity, conformational space, and reaction mechanisms are unique for each chemical compound.

While numerous studies apply these computational methods to derivatives of isonicotinic acid and nicotinic acid, the results, data tables, and research findings from those studies cannot be extrapolated to "this compound" without introducing significant scientific inaccuracies. The presence and position of the ethylamino group would substantially alter the molecule's electronic and structural properties compared to other derivatives.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for "this compound" that strictly adheres to the requested outline without resorting to speculation, which would violate the core principles of scientific accuracy. The specific quantum chemical calculations, simulations, and reaction mechanism elucidations requested have not been documented for this particular compound in the searched literature.

Computational and Theoretical Chemistry of 2 Ethylamino Isonicotinic Acid

Reaction Mechanism Elucidation through Computational Modeling

Reaction Kinetics and Thermodynamics Prediction

Thermodynamics

The thermodynamic stability of a molecule is crucial for understanding its behavior. Key parameters include the standard molar enthalpy of formation (ΔfH°m) and the enthalpy of sublimation (ΔsubH°m). For nicotinic acid, these values have been determined experimentally and provide a benchmark for computational models.

Using combustion calorimetry and Calvet microcalorimetry, the standard molar enthalpy of formation for crystalline nicotinic acid at 298.15 K has been determined to be -344.7 ± 1.2 kJ·mol⁻¹ acs.org. The enthalpy of sublimation at the same temperature is 112.1 ± 0.5 kJ·mol⁻¹ acs.org. From these experimental values, the gas-phase enthalpy of formation is derived to be -232.6 ± 1.3 kJ·mol⁻¹ acs.org. These values are essential for calculating the energy changes in reactions involving the molecule.

Computational methods, such as Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/cc-pVTZ, B3LYP/6-311++G(d,p)) and higher-level theories like G3MP2 and CBS-QB3, have shown excellent agreement with these experimental results for nicotinic acid acs.org. The presence of the 2-(ethylamino) substituent in 2-(Ethylamino)isonicotinic acid would be expected to alter these thermodynamic values. The electron-donating nature of the ethylamino group would likely increase the stability of the molecule, leading to a more negative enthalpy of formation compared to the unsubstituted isonicotinic acid.

| Thermodynamic Parameter | Value | State |

|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°m) | -344.7 ± 1.2 kJ·mol⁻¹ | Crystalline |

| Standard Molar Enthalpy of Formation (ΔfH°m) | -232.6 ± 1.3 kJ·mol⁻¹ | Gas |

| Enthalpy of Sublimation (ΔsubH°m) | 112.1 ± 0.5 kJ·mol⁻¹ | - |

Reaction Kinetics

The kinetics of reactions involving pyridinecarboxylic acids, such as the esterification with diazodiphenylmethane, are influenced by both electronic and steric effects of substituents researchgate.net. For 2-substituted nicotinic acids, the rate constants of such reactions increase with the polarity of the solvent, which is consistent with a mechanism involving a rate-determining proton transfer to form an ion-pair in the transition state researchgate.net.

For this compound, the ethylamino group at the 2-position can influence reaction rates through several mechanisms. Its electron-donating character can affect the acidity of the carboxylic proton and the basicity of the pyridine (B92270) nitrogen. Furthermore, the steric bulk of the ethyl group can hinder the approach of reactants to the adjacent carboxylic acid group or the pyridine nitrogen, a phenomenon known as a secondary steric effect researchgate.net. Computational modeling can predict transition state energies and activation barriers, allowing for the estimation of reaction rate constants and providing insight into how the substituent influences the reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is invaluable for exploring the chemical space of derivatives of a lead compound like this compound to design new molecules with enhanced activity.

QSAR studies have been successfully performed on various derivatives of isonicotinic acid, particularly isonicotinic acid hydrazides, which are known for their tuberculostatic activity nih.govresearchgate.net. In these studies, the biological activity, often expressed as the minimum inhibitory concentration (MIC), is correlated with various molecular descriptors nih.gov. These descriptors are numerical values that quantify different aspects of the molecule's structure, including:

Electronic properties: (e.g., Hammett constants, dipole moment, atomic charges) which describe the electron distribution.

Steric properties: (e.g., molar refractivity, van der Waals volume) which describe the size and shape of the molecule.

Lipophilic properties: (e.g., partition coefficient, logP) which describe the molecule's solubility characteristics.

For a series of 2-substituted isonicotinic acid hydrazides, QSAR models have demonstrated that the reactivity of the pyridine nitrogen atom is crucial for their biological activity nih.gov. The models often take the form of a linear regression equation:

log(1/MIC) = k1(electronic descriptor) + k2(steric descriptor) + k3*(lipophilic descriptor) + C

By generating a virtual library of derivatives of this compound with various substituents on the ethylamino group, the pyridine ring, or the carboxylic acid, a QSAR model can be built. This model, once validated, can predict the activity of unsynthesized compounds, thereby guiding synthetic efforts toward the most promising candidates and efficiently exploring the chemical space for improved analogues nih.govjapsonline.com.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions rsc.orgchemrxiv.org. The MEP is calculated from the molecule's electron density and represents the electrostatic potential experienced by a positive point charge at various locations on the molecular surface mdpi.com.

An MEP map visually displays the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. These regions often correspond to lone pairs of electrons on heteroatoms. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack chemrxiv.org.

For this compound, the MEP map would be expected to show:

Negative Potential: The most negative regions would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring due to their high electronegativity and lone pairs of electrons. These sites are the primary locations for hydrogen bond acceptance and coordination to metal ions.

Positive Potential: A significant region of positive potential would be located around the hydrogen atom of the carboxylic acid group and the hydrogen atom on the ethylamino group. These are the primary sites for hydrogen bond donation.

The analysis of MEP provides critical insights into how this compound will interact with biological targets like proteins or enzymes. The electrostatic complementarity between a ligand and its receptor is a key determinant of binding affinity. By understanding the MEP, modifications can be proposed to enhance these interactions. For instance, introducing substituents that modulate the MEP at key interaction points can lead to the design of more potent analogues. Computational studies on similar structures, like isonicotinamide complexes, have utilized charge density analysis to understand strong intermolecular interactions, which are governed by electrostatic potential acs.org. The quantitative analysis of MEP can serve as a robust predictor for substituent effects, sometimes outperforming other empirical parameters rsc.org.

Coordination Chemistry of 2 Ethylamino Isonicotinic Acid As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(Ethylamino)isonicotinic acid typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.govresearchgate.net Characterization of the resulting complexes is achieved through various analytical and spectroscopic techniques.

Transition metal complexes of ligands similar to this compound, such as those derived from isonicotinic acid hydrazide, have been synthesized and characterized. For instance, complexes of Cu(II), Ni(II), Co(II), Mn(II), Fe(III), and UO₂(II) with a Schiff base derived from isonicotinic acid have been prepared. researchgate.netnih.gov These syntheses often involve refluxing the ligand with the appropriate metal salt in a solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The resulting solid complexes are then isolated by filtration and purified. nih.gov

Characterization techniques for these complexes include elemental analysis to determine the metal-to-ligand stoichiometry, which is often found to be 1:1 or 1:2. researchgate.netnih.gov Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. ajol.info For example, a shift in the C=N stretching vibration can provide evidence of coordination to the central metal ion. ajol.info Thermal analysis techniques, such as thermogravimetry (TGA), are used to ascertain the presence of coordinated or lattice water molecules and to study the thermal stability of the complexes. nih.gov

Table 1: Synthesis and Characterization of Transition Metal Complexes with Isonicotinic Acid Derivatives

| Metal Ion | Ligand | Synthesis Method | Characterization Techniques | Reference |

| Co(II), Cu(II), Zn(II) | Isonicotinic acid | Liquid assisted grinding | Elemental analysis, IR, magnetic measurement, X-ray diffraction | ajol.info |

| Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO₂(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Refluxing in ethanol | Elemental analyses, IR, UV-vis, mass spectra, magnetic moment, conductance, thermal analyses | researchgate.netnih.gov |

| Co(II), Ni(II), Cu(II), Zn(II) | N'-(2-cyanoacetyl)isonicotinohydrazide | Refluxing in alcohol | Elemental analyses, mass spectra, IR, UV-vis, molar conductivity | nih.gov |

This table is based on data for derivatives of isonicotinic acid, as direct data for this compound was limited in the search results.

The synthesis of main group metal complexes with ligands analogous to this compound, such as pipemidic acid, has been documented. mdpi.com For example, complexes of Mg(II) and Ca(II) with pipemidic acid were synthesized and characterized. mdpi.com The synthetic procedures are similar to those for transition metals, involving the reaction of the ligand with a metal salt. mdpi.com

Characterization relies on similar techniques. mdpi.com IR spectroscopy helps in determining the binding mode of the ligand, for instance, by observing the asymmetric and symmetric stretching vibrations of the carboxylate group. mdpi.com Thermal analysis is employed to determine the number of water molecules in the coordination sphere. mdpi.com

Ligand Binding Modes and Coordination Geometries

The way this compound binds to a metal center and the resulting geometry of the complex are fundamental aspects of its coordination chemistry.

This compound possesses several potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the ethylamino group, and the oxygen atoms of the carboxylic acid group. This allows for various coordination modes.

Monodentate: The ligand can coordinate to a metal ion through a single donor atom. For instance, isonicotinic acid has been shown to act as a monodentate ligand, binding through the nitrogen of the pyridine ring. ajol.info In some itaconic acid complexes, a monodentate coordination has also been suggested. redalyc.org

Bidentate: The ligand can bind to a metal ion through two donor atoms. This is a common mode for similar ligands. For example, N'-(2-cyanoacetyl)isonicotinohydrazide acts as a bidentate ligand, coordinating via a hydrazonyl nitrogen and a deprotonated enolized acetyl oxygen. nih.gov Pipemidic acid also acts as a bidentate chelate through the oxygen atoms of both the carboxylate and carbonyl groups. mdpi.com

Polydentate: In some cases, ligands with multiple donor sites can act as polydentate ligands, binding through more than two atoms. For instance, a Schiff base of isonicotinic acid (2-hydroxybenzylidene)hydrazide behaves as a monobasic tridentate ligand with several transition metals. researchgate.netnih.gov

The specific coordination mode adopted often depends on the metal ion, the reaction conditions, and the presence of other coordinating species.

When a polydentate ligand binds to a metal ion using two or more donor atoms, a ring structure known as a chelate ring is formed. libretexts.orglibretexts.org The formation of these rings generally leads to complexes that are more thermodynamically stable than their counterparts with monodentate ligands, a phenomenon known as the chelate effect. libretexts.orglibretexts.org

The stability of the chelate ring is influenced by its size. Five- and six-membered chelate rings are typically the most stable due to minimal steric strain. libretexts.orgdalalinstitute.com For a ligand like this compound, chelation could occur through the pyridine nitrogen and the carboxylate oxygen, forming a stable ring. The ethylamino group could also participate in chelation, potentially leading to different ring sizes and stabilities. The stability of such chelate complexes generally increases with the number of chelate rings formed. dalalinstitute.com

Spectroscopic and Magnetic Properties of Metal Complexes

Spectroscopic and magnetic studies provide valuable insights into the electronic structure and geometry of the metal complexes.

UV-visible spectroscopy is used to study the d-d electronic transitions in transition metal complexes, which provides information about the coordination geometry. libretexts.org The color of transition metal complexes is a result of the absorption of light in the visible region, which excites an electron from a lower energy d-orbital to a higher energy d-orbital. libretexts.org For instance, octahedral Cu(II) complexes often have a vacancy in the eg orbitals, allowing for electronic excitations and resulting in colored compounds. libretexts.org

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a metal complex, which in turn helps in deducing the oxidation state and the geometry of the metal center. libretexts.orgresearchgate.net For example, the magnetic moment of a Co(II) complex with isonicotinic acid was found to be 5.11 B.M., suggesting an octahedral geometry. ajol.info Similarly, a magnetic moment of 1.71 B.M. for a Cu(II) complex is consistent with an octahedral geometry. ajol.info Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, while diamagnetic substances, with no unpaired electrons, are weakly repelled. libretexts.org

Table 2: Spectroscopic and Magnetic Data for Selected Metal Complexes

| Complex | Magnetic Moment (B.M.) | Inferred Geometry | Spectroscopic Data | Reference |

| [Co(INA)₂(OH)₂(H₂O)₂] | 5.11 | Octahedral | IR shows shift in C=N stretch | ajol.info |

| [Cu(INA)₂(OH)₂(H₂O)₂] | 1.71 | Octahedral | IR shows shift in C=N stretch | ajol.info |

| [Cu₂(L¹)] (L¹ = binuclear Schiff base) | 1.72 | Binuclear, square-planar | - | researchgate.net |

| [Cu₂(L²)] (L² = binuclear Schiff base) | 1.70 | Binuclear, square-planar | - | researchgate.net |

INA = Isonicotinic Acid. Data is for related isonicotinic acid complexes.

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and bonding in coordination compounds of this compound are anticipated to be influenced by the interplay between the metal d-orbitals and the ligand's molecular orbitals. Spectroscopic techniques, such as UV-Vis spectroscopy, are instrumental in probing these electronic properties.

In related isonicotinic acid complexes, the electronic spectra typically exhibit bands corresponding to intra-ligand (π-π*) transitions and ligand-to-metal charge transfer (LMCT) bands. nih.gov For instance, in complexes of N'-(2-cyanoacetyl)isonicotinohydrazide, a derivative of isonicotinic acid, density functional theory (DFT) calculations have shown that the ligand possesses higher-energy Highest Occupied Molecular Orbitals (HOMO) and lower-energy Lowest Unoccupied Molecular Orbitals (LUMO) compared to its metal complexes, indicating its electron-donating character. nih.gov

The coordination of the ligand to a metal center is typically confirmed by shifts in the infrared (IR) spectra. For example, in Co(II), Cu(II), and Zn(II) complexes of isonicotinic acid, a shift in the C=N stretching vibration to lower frequencies provides evidence of coordination through the pyridine nitrogen. ajol.info The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations further confirms the formation of coordination bonds. ajol.info

The table below summarizes key spectroscopic data for complexes of isonicotinic acid, which can serve as a reference for predicting the properties of this compound complexes.

| Compound | Key IR Bands (cm⁻¹) | Electronic Transitions | Reference |

| [Co(INA)₂(OH)₂(H₂O)₂] | Shift in C=N stretch, M-N bands (550-500) | d-d transitions | ajol.info |

| [Cu(INA)₂(OH)₂(H₂O)₂] | Shift in C=N stretch, M-N bands (550-500) | d-d transitions | ajol.info |

| [Zn(INA)₂(OH)₂(H₂O)₂] | Shift in C=N stretch, M-N bands (550-500) | - | ajol.info |

INA = Isonicotinic Acid

Catalytic Applications of Metal Complexes

Metal complexes derived from isonicotinic acid and its derivatives have demonstrated potential in various catalytic applications. sciensage.inforsc.org The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, facilitating chemical transformations.

For instance, a copper complex of a substituted isonicotinohydrazide has shown excellent activity in the C-N coupling reaction for the amination of aryl halides. sciensage.info Furthermore, copper(II) complexes functionalized with isonicotinic acid have been employed as magnetically recoverable nanocatalysts for the oxidation of alcohols and the reduction of nitrophenols. rsc.org These catalysts exhibit good stability and can be recycled multiple times without a significant loss of activity. rsc.org

The catalytic efficiency of these complexes is influenced by factors such as the nature of the metal ion, the coordination environment, and the electronic and steric properties of the ligand. The introduction of the ethylamino group in this compound could modulate the catalytic activity of its metal complexes by altering the electron density at the metal center and the steric accessibility of the active site.

The following table presents examples of catalytic activities observed for complexes of isonicotinic acid derivatives.

| Catalyst | Reaction Catalyzed | Key Findings | Reference |

| Copper complex of substituted isonicotinohydrazide | C-N coupling of aryl halides | Excellent catalytic activity | sciensage.info |

| Fe₃O₄@ISNA@CuL¹ | Oxidation of alcohols | Magnetically recoverable, recyclable | rsc.org |

| Fe₃O₄@ISNA@CuL¹ | Reduction of nitrophenols | Stable in aqueous and organic media | rsc.org |

ISNA = Isonicotinic Acid

Supramolecular Chemistry and Self Assembly Involving 2 Ethylamino Isonicotinic Acid

Design and Synthesis of Supramolecular Architectures

The rational design and synthesis of supramolecular structures using isonicotinic acid derivatives involve leveraging their molecular recognition properties to form ordered assemblies.

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the self-assembly of isonicotinic acid and its derivatives. The carboxylic acid group can form strong O-H···N hydrogen bonds with the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule, leading to the formation of one-dimensional chains or tapes. In the case of cytosinium isonicotinate (B8489971) cytosine dihydrate, triple hydrogen bonds connect the base pairs, resulting in one-dimensional polymeric ribbons that are further linked by water molecules into a three-dimensional network. nih.gov The understanding of these intermolecular hydrogen bonds is crucial, and solid-state NMR in conjunction with DFT calculations has been used to accurately characterize them in solid isonicotinic acid. nih.gov For 2-phenylamino nicotinic acid, a related compound, intermolecular -COOH···pyridine N interactions are significant in the amorphous state, leading to aggregates of hydrogen-bonded neutral molecules or zwitterions. researchgate.net This suggests that 2-(ethylamino)isonicotinic acid would also readily form extensive hydrogen-bonded networks.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Isonicotinic acid is a common linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. It can coordinate to metal ions through both the carboxylate oxygen atoms and the pyridine nitrogen atom. For instance, two 3D cobalt-based MOFs have been synthesized using isonicotinic acid, demonstrating its utility in creating frameworks with potential applications in gas capture. rsc.org Similarly, a microporous coordination polymer of cobalt with isonicotinate has been created, which exhibits interesting ligand substitution and hydrogen adsorption properties. nih.gov Manganese(II) has also been used with isonicotinate and azido (B1232118) ligands to form 3D coordination polymers with complex topologies and interesting magnetic properties. nih.gov The functionalization of a zirconium-based MOF with isonicotinic acid has been shown to produce an efficient adsorbent for the extraction of uranyl ions from wastewater. nih.gov Given these examples, this compound is a promising candidate for the design of new MOFs and coordination polymers with potentially enhanced or modified properties due to the presence of the ethylamino group.

| Compound | Metal Center | Key Structural Feature | Potential Application | Reference |

|---|---|---|---|---|

| [Co4(CH3COO)(in)5(μ3-OH)2]·2H2O | Cobalt(II) | 3D framework with cubane-like SBUs | CO2 capture, magnetic materials | rsc.org |

| Co(3)(ina)(4)(OH)(C(2)H(5)OH)(3))·C(2)H(5)OH·(H(2)O)(3) | Cobalt(II) | Microporous polymer with 8-connected clusters | H2 adsorption, magnetic materials | nih.gov |

| Mn(2)(L(2))(N(3))(3) (L(2) = isonicotinate) | Manganese(II) | 3D framework with 3,4,6-connected 6-nodal net topology | Magnetic materials | nih.gov |

| MOF-808 functionalized with isonicotinic acid | Zirconium | Efficient adsorbent for uranyl ions | Wastewater treatment | nih.gov |

Host-Guest Chemistry

Non-Covalent Interactions in Supramolecular Assemblies

Beyond hydrogen bonding and metal coordination, other non-covalent interactions play a crucial role in the structure and stability of supramolecular assemblies involving aromatic systems like this compound.

These interactions include:

C-H···π interactions: The hydrogen atoms of the ethyl group or the aromatic ring can interact with the electron-rich π-system of an adjacent pyridine ring.

Halogen Bonding: If halogenated derivatives were to be synthesized, halogen bonds could provide an additional directional interaction for crystal engineering.

In a three-dimensional supramolecular compound involving isonicotinic acid N-oxide, one-dimensional helical chains are assembled into a 3D open framework through a combination of hydrogen-bonding and π–π stacking interactions. researchgate.net The study of various non-covalent interactions is essential for understanding and designing complex molecular systems. nih.govnih.govrsc.org

Dynamic Covalent and Non-Covalent Self-Assembly Systems

Self-assembly can be either dynamic or non-dynamic. In dynamic systems, the components are in equilibrium, and the final structure can be influenced by external stimuli such as changes in concentration or the addition of a guest molecule. nih.gov For instance, the nuclearity of palladium(II) or platinum(II) metallacycles can be controlled by the concentration of the components and the presence of an aromatic guest. nih.gov The study of the crystallization of 2-phenylamino nicotinic acid from its amorphous state reveals a dynamic process where the molecular interactions and structural arrangements evolve over time. nih.gov This highlights the potential for creating dynamic systems based on isonicotinic acid derivatives that can respond to their environment.

Characterization of Supramolecular Structures

A variety of analytical techniques are employed to characterize the size, shape, and structure of supramolecular assemblies.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to determine the size and dispersity of self-assembled nanomaterials. mit.edu

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the morphology of surfaces at the nanoscale. It can be used to visualize individual DNA and RNA nanostructures and could be applied to image self-assembled structures of this compound on a surface. nih.gov

Scanning Tunneling Microscopy (STM): STM can provide atomic-resolution images of conductive surfaces and the molecules adsorbed on them. It is used to study host-guest chemistry in 2D supramolecular networks and can even be used to manipulate molecules at the nanoscale. sci-hub.stmdpi.com Recent advances in STM allow for the determination of the geometric and electronic structure of organic molecules, which would be invaluable for characterizing assemblies of this compound. arxiv.orgnih.gov

| Technique | Information Obtained | Relevance to this compound Assemblies |

|---|---|---|

| Size-Exclusion Chromatography (SEC) | Size, molecular weight distribution of assemblies in solution. | Would be useful for characterizing soluble aggregates or polymers. mit.edu |

| Atomic Force Microscopy (AFM) | Topographical imaging of self-assembled structures on surfaces. | Could visualize the morphology of 2D networks or nanostructures. nih.gov |

| Scanning Tunneling Microscopy (STM) | Atomic-resolution imaging of molecular arrangements and electronic properties on conductive substrates. | Could provide detailed structural information of self-assembled monolayers. sci-hub.stnih.gov |

Applications of 2 Ethylamino Isonicotinic Acid As a Chemical Building Block in Organic Synthesis

Utilization in Heterocyclic Compound Synthesis

The pyridine (B92270) ring and the reactive side chains of 2-(Ethylamino)isonicotinic acid make it an ideal starting material for the synthesis of various heterocyclic compounds. The nitrogen atom within the pyridine ring, along with the amino and carboxylic acid groups, can participate in a variety of cyclization reactions. For instance, nicotinic acid and its derivatives are crucial in the development of new pharmacophores and agrochemicals. mdpi.com The synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds with significant biological activity, can be achieved through multi-step synthetic pathways where precursors with similar functionalities to this compound are employed. nih.govnih.gov

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. frontiersin.org this compound, with its carboxylic acid and secondary amine functionalities, is a prime candidate for participation in various MCRs.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR), which typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The carboxylic acid component, in this case, this compound, plays a crucial role in the reaction mechanism, leading to the formation of α-acetamido carboxamides. The general mechanism proceeds through the formation of an imine from the aldehyde/ketone and the amine, which then reacts with the isocyanide and the carboxylic acid. mdpi.combeilstein-journals.org

Similarly, the Passerini three-component reaction (P-3CR) utilizes a carboxylic acid, a carbonyl compound, and an isocyanide to generate α-acyloxy carboxamides. mdpi.combeilstein-journals.org The presence of the carboxylic acid group in this compound allows it to be a key reactant in this transformation.

The ability to introduce multiple points of diversity in a single step makes MCRs involving this compound a powerful tool for the rapid generation of chemical libraries for drug discovery and other applications. frontiersin.org

Formation of Amide-Containing Compounds

The carboxylic acid functionality of this compound readily undergoes amide bond formation with a wide range of primary and secondary amines. This reaction is a fundamental transformation in organic synthesis and is central to the creation of numerous pharmaceuticals, agrochemicals, and materials. sphinxsai.com

The synthesis of amide derivatives from carboxylic acids typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. mdpi.com Alternatively, various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid.

A study on the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives demonstrated a common pathway where a substituted nicotinic acid was first converted to its acyl chloride, which then reacted with a substituted thiophen-2-amine to form the desired amide. mdpi.com This highlights a general and effective method for creating amide linkages from nicotinic acid analogs.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Primary/Secondary Amine | Amide | sphinxsai.com |

| Substituted Nicotinic Acid | Thionyl Chloride/Oxalyl Chloride | Acyl Chloride | mdpi.com |

| Acyl Chloride | Amine | Amide | mdpi.com |

Synthesis of Pyridine-Functionalized Molecules

The inherent pyridine core of this compound makes it an excellent precursor for the synthesis of a broad array of pyridine-functionalized molecules. The pyridine ring can be further modified through various reactions, while the existing ethylamino and carboxylic acid groups provide handles for diversification.

Derivatization for Material Science Applications

The functional groups of this compound offer opportunities for its derivatization and incorporation into larger molecular structures with potential applications in material science. The ability to form stable amide bonds and participate in the construction of heterocyclic systems allows for the creation of novel polymers and functional materials.

For instance, the principles of on-tissue chemical derivatization, while demonstrated for fatty acids, highlight the potential of using reactive handles on molecules to enhance their properties or enable new functionalities. mdpi.com The carboxylic acid and amino groups of this compound could be similarly targeted for derivatization to tune properties like solubility, thermal stability, or to introduce photoresponsive or conductive moieties. The use of multicomponent reactions in polymer science is a growing field, suggesting that monomers derived from or incorporating structures similar to this compound could be employed in the synthesis of advanced materials. frontiersin.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Rate Law Determination

The study of reaction kinetics involves measuring the rates of chemical reactions to understand the factors that influence them. For a reaction involving 2-(Ethylamino)isonicotinic acid, kinetic studies would aim to determine the rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants.

The general form of a rate law is: Rate = k[A]m[B]n

Where:

[A] and [B] are the molar concentrations of the reactants.

k is the rate constant, a proportionality constant that is specific to the reaction and temperature.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally.

Hypothetical Experimental Data for Rate Law Determination

| Experiment | Initial [this compound] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | Data not available |

| 2 | 0.20 | 0.10 | Data not available |

This table illustrates the type of data required for rate law determination; however, specific experimental values for this compound are not published.

Reaction Thermodynamics and Equilibrium Studies

Thermodynamic studies of chemical reactions provide insight into the energy changes and the extent to which a reaction will proceed. Key thermodynamic parameters include enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). These parameters determine whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions.

The equilibrium constant (Keq) is a measure of the ratio of products to reactants at equilibrium and is related to the standard Gibbs free energy change by the equation: ΔG° = -RTlnKeq

Where:

R is the ideal gas constant.

T is the temperature in Kelvin.

Specific thermodynamic data, such as ΔH, ΔS, ΔG, and Keq for reactions involving this compound, have not been reported in the literature. Such data would be crucial for understanding the feasibility and position of equilibrium for its transformations. For instance, the enthalpy of combustion and formation for the related compound, nicotinic acid, have been experimentally determined, but similar data for this compound is not available nih.gov.

Thermodynamic Parameters for a Hypothetical Reaction

| Thermodynamic Parameter | Value | Significance |

|---|---|---|

| Enthalpy Change (ΔH) | Data not available | Indicates heat absorbed or released |

| Entropy Change (ΔS) | Data not available | Measures the change in disorder |

| Gibbs Free Energy Change (ΔG) | Data not available | Determines the spontaneity of the reaction |

This table outlines important thermodynamic parameters, but their specific values for reactions of this compound are currently unknown.

Studies of Intermediates and Transition States

The mechanism of a chemical reaction often involves the formation of transient species known as intermediates and high-energy structures called transition states. An intermediate is a short-lived, high-energy molecule that is formed in one step and consumed in a subsequent step of the reaction. A transition state is the highest energy point along the reaction coordinate between reactants and products and cannot be isolated.

The identification and characterization of reaction intermediates can be achieved through spectroscopic techniques or by trapping experiments. Computational chemistry methods are often employed to model the structures and energies of both intermediates and transition states. All chemical transformations pass through an unstable structure called the transition state, which is poised between the chemical structures of the substrates and products dntb.gov.ua. The transition states for chemical reactions are proposed to have lifetimes near 10-13 seconds, the time for a single bond vibration dntb.gov.ua.

For this compound, there is no published research detailing the specific intermediates or transition states involved in its chemical transformations. For example, in the microbial transformation of the related isonicotinic acid, intermediates such as 2-hydroxyisonicotinic acid and citrazinic acid have been identified ias.ac.in. However, analogous studies on this compound are not available.

Solvent Effects on Reactivity

The choice of solvent can significantly influence the rate, selectivity, and equilibrium position of a chemical reaction. Solvents can affect reactivity through various mechanisms, including stabilization of reactants, products, and transition states, and by participating directly in the reaction mechanism.

The effect of a solvent on reaction rates is often related to its polarity and its ability to solvate charged or polar species. For instance, polar solvents may accelerate reactions that involve the formation of charged intermediates or transition states. While general principles of solvent effects are well-established, specific studies quantifying the impact of different solvents on the reactivity of this compound have not been conducted. Research on related compounds, such as nicotinic and isonicotinic acids, has shown that solvent properties can alter reaction kinetics researchgate.net. Solvents can have a significant impact on both the rate and selectivity of chemical reactions mdpi.com.

Stereochemical Outcomes of Reactions

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules and its effect on chemical reactions. If a reaction involving this compound creates or modifies a chiral center, the stereochemical outcome (e.g., retention, inversion, or racemization of configuration) is a critical aspect of the reaction mechanism.

The stereochemical outcome is determined by the reaction pathway. For example, an SN2 reaction typically proceeds with inversion of stereochemistry, while an SN1 reaction often leads to a racemic mixture. There is no information in the scientific literature regarding the stereochemical outcomes of reactions involving this compound. The compound itself is not chiral, but its reactions could potentially generate chiral products depending on the specific transformation.

Advanced Derivatives and Analogues of 2 Ethylamino Isonicotinic Acid

Design and Synthesis of Novel Scaffolds

The development of novel molecular scaffolds from 2-(Ethylamino)isonicotinic acid is a key strategy for expanding its chemical space and exploring new biological activities. One approach involves the use of this core structure to synthesize more complex heterocyclic systems. For instance, isonicotinic acid hydrazide, a related compound, has been utilized as a key intermediate in the synthesis of various hydrazones, pyrazoles, and 1,2,4-triazoles by reacting it with different aromatic aldehydes and other reagents. ekb.egmdpi.com These reactions demonstrate the potential for the isonicotinic acid backbone to serve as a platform for constructing diverse heterocyclic frameworks.

Another strategy involves the enantioselective synthesis of substituted tetrahydroisoquinoline derivatives, which are versatile precursors for a wide range of biologically active natural products. biomolther.org This methodology, while not directly employing this compound, highlights a general principle of using functionalized aromatic acids to build complex, stereochemically defined scaffolds. biomolther.org The synthesis of novel fused heterocyclic compounds from bis-chalcones also provides a template for how dicarbonyl-containing derivatives, potentially derived from this compound, could be used to generate new ring systems. longdom.org

Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing new synthetic transformations and predicting their behavior in biological systems. The reactivity of the pyridine (B92270) nitrogen, the ethylamino group, and the carboxylic acid can all be influenced by the electronic and steric properties of substituents on the pyridine ring.

For example, in a study of 2-aminopyridinium propynoate, the solid-state reactivity was found to be highly chemospecific compared to the reaction in solution, leading to the formation of 2-imino-l-2H-pyridine-(S)-acrylic acid and 2H-pyrido[1,2-a]pyrimid-2-one. ekb.eg This highlights how the solid-state packing and intermolecular interactions can direct the course of a reaction.

The concept of structure-activity relationships (SAR) is central to medicinal chemistry. For instance, in a series of pyrrolopyrimidines, the esterification of a carboxylic acid group led to a complete loss of biological activity, indicating the critical role of the COOH group, possibly in hydrogen bonding or salt bridge formation. drugdesign.org Similarly, for imidazole (B134444) acetic acids, the presence of an amino group was found to be important for activity, likely through hydrogen bond interactions. drugdesign.org These examples, while not directly on this compound, provide a framework for how modifications to its functional groups could impact biological activity.

Modification of the Amino Group

The ethylamino group of this compound offers a prime site for modification to modulate the compound's properties. Various strategies can be employed to alter the size, basicity, and hydrogen-bonding capacity of this group.

Selective N-alkylation or N-acylation can introduce a wide range of substituents. For example, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones involved the introduction of various alkylamino side chains, which significantly influenced their cardiovascular activity. nih.gov This demonstrates how modifying an amino group can tune the pharmacological profile of a molecule.

Furthermore, the amino group can be incorporated into larger heterocyclic systems. This is exemplified by the synthesis of pyrimidine (B1678525) derivatives, where the position and nature of substituents on the pyrimidine ring, often derived from an amino precursor, greatly influence their biological activities. nih.gov

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for derivatization, allowing for the formation of esters, amides, and other functional groups. These modifications can impact a compound's solubility, metabolic stability, and ability to interact with biological targets.

Esterification is a common strategy. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for a variety of carboxylic acids. nih.gov Amide bond formation is another key transformation. N,N'-diisopropylcarbodiimide (DIC) has been shown to be an effective coupling agent for the amidation of carboxylic acids with amines in water, offering a green chemistry approach. researchgate.net

The synthesis of isoxazole-amide analogues has been explored for their anticancer and antioxidant activities, demonstrating the potential of amide derivatives in drug discovery. nih.gov Similarly, the synthesis and biological evaluation of esters and amides of pyridine- and 1,2-azolecarboxylic acids have been reported, showcasing the diverse range of derivatives that can be accessed from a carboxylic acid starting material. belnauka.by

Ring-Substituted Analogues and Isomers

The introduction of substituents onto the pyridine ring of this compound provides a powerful means to fine-tune its electronic and steric properties. Halogenation is a common strategy in medicinal chemistry to enhance biological activity. For example, the synthesis of halogenated 3-nitro-2H-chromenes revealed that the introduction of halogen atoms significantly influenced their antibacterial properties. belnauka.by

The synthesis and properties of halogenated ethylenedioxytetrathiafulvalenes, while a different heterocyclic system, illustrate the impact of halogen substitution on the electronic properties and crystal packing of molecules. baranlab.org

The concept of bioisosterism is also highly relevant. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. wikipedia.org For example, a 5-alkyl-1,3-oxazole has been successfully used as a bioisostere for an ethyl ester in 6-amino-nicotinic acid derivatives, leading to antagonists of the P2Y12 receptor with improved metabolic stability. nih.gov This highlights the potential for replacing the carboxylic acid or other groups in this compound with suitable bioisosteres to optimize its pharmacological profile.

Positional isomers of the ethylamino and carboxylic acid groups on the pyridine ring can also lead to dramatic changes in activity. A review of pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acid—demonstrates that the position of the carboxylic acid group is a critical determinant of the resulting compound's medicinal properties. drugdesign.org

Emerging Research Avenues and Future Perspectives

Integration with Advanced Materials Science

The integration of 2-(Ethylamino)isonicotinic acid into advanced materials is a burgeoning field of research. Its molecular structure allows it to act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, while the ethylamino group can be further functionalized or participate in hydrogen bonding interactions within the material's structure. These interactions can influence the porosity, stability, and selective absorption properties of the resulting materials, making them promising candidates for gas storage, separation, and sensing applications.

Research is also directed towards the use of this compound in the development of functional polymers. By incorporating this molecule as a monomer or a pendant group, polymers with tailored properties such as enhanced thermal stability, specific ion-binding capabilities, or pH-responsiveness can be synthesized. These materials could find applications in areas ranging from smart coatings and membranes to drug delivery systems.

Exploration in Catalysis and Organocatalysis